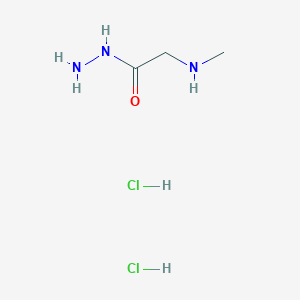

2-(Methylamino)acetohydrazide dihydrochloride

Descripción

2-(Methylamino)acetohydrazide dihydrochloride (CAS: 1989672-20-9) is a hydrazide derivative characterized by a methylamino group (-NHCH₃) attached to an acetohydrazide backbone, with two hydrochloride counterions enhancing its solubility and stability . This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, though its direct biological activity remains less studied compared to structurally related analogs .

Propiedades

IUPAC Name |

2-(methylamino)acetohydrazide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O.2ClH/c1-5-2-3(7)6-4;;/h5H,2,4H2,1H3,(H,6,7);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLRXNNNEHONTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)acetohydrazide dihydrochloride typically involves the reaction of methylamine with acetohydrazide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves careful control of temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of 2-(Methylamino)acetohydrazide dihydrochloride is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.

Análisis De Reacciones Químicas

Types of Reactions

2-(Methylamino)acetohydrazide dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and sodium cyanide are commonly used.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of simpler amines and hydrazides.

Substitution: Formation of substituted hydrazides and other derivatives.

Aplicaciones Científicas De Investigación

2-(Methylamino)acetohydrazide dihydrochloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Potential use in the development of pharmaceuticals and as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mecanismo De Acción

The mechanism of action of 2-(Methylamino)acetohydrazide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites and altering the conformation of target molecules, thereby affecting their activity.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs and their differences:

Key Observations :

- The methylamino group (-NHCH₃) in the target compound offers a balance between hydrophilicity and steric bulk, whereas ethyl or dimethylamino groups introduce increased lipophilicity or steric hindrance .

- Dihydrochloride salts (e.g., CAS 1989672-20-9) improve aqueous solubility compared to mono-hydrochloride derivatives .

α-Glucosidase Inhibition

- Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228, IC₅₀ = 6.10 ± 0.5 μM) exhibit potent α-glucosidase inhibition, outperforming the standard drug acarbose (IC₅₀ = 378.2 μM) .

- Oxadiazole derivatives (e.g., compound 25, IC₅₀ = 3.23 ± 0.8 μM) show enhanced activity due to aromatic heterocycles .

Antimicrobial Activity

- Pyrimidine-thioacetohydrazides (e.g., N'-[1-(4-aminophenyl)ethylidene] derivatives) demonstrate broad-spectrum antimicrobial activity, with potency influenced by substituents on the benzene ring .

- Cyclized oxadiazole derivatives (e.g., compound 3, MIC = 30.2–43.2 μg/cm³) show enhanced activity due to ring formation, suggesting that cyclization of the hydrazide group improves efficacy .

Actividad Biológica

2-(Methylamino)acetohydrazide dihydrochloride is a chemical compound characterized by its unique structure and biological properties. With the molecular formula C3H10ClN3O, it has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals.

The biological activity of 2-(Methylamino)acetohydrazide dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can function as both an inhibitor and an activator depending on the context, influencing various biochemical pathways. The compound binds to active sites of target molecules, altering their conformation and subsequently affecting their enzymatic activity.

Biological Activity Overview

Research indicates that 2-(Methylamino)acetohydrazide dihydrochloride exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values need further exploration.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes, which may be beneficial in drug design for conditions requiring enzyme modulation.

- Biochemical Assays : The compound serves as a probe in biochemical assays, aiding in the investigation of enzyme mechanisms and interactions .

Case Studies and Research Findings

Several studies have highlighted the potential applications of 2-(Methylamino)acetohydrazide dihydrochloride:

-

Anticancer Activity :

- A study assessed the cytotoxic effects of hydrazide derivatives, including 2-(Methylamino)acetohydrazide dihydrochloride, against neuroblastoma cell lines (SH-SY5Y and Kelly). Results indicated significant reductions in cell viability, suggesting its potential as an anticancer agent .

- Another research focused on hydrazide-based compounds demonstrated promising results against breast adenocarcinoma cell lines, with some derivatives showing over 30% reduction in cell viability .

- Enzyme Interaction Studies :

Comparative Analysis

To better understand the uniqueness of 2-(Methylamino)acetohydrazide dihydrochloride, it can be compared with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(Methylamino)acetohydrazide | Contains methylamine and acetohydrazide | Anticancer, enzyme inhibition |

| Acetohydrazide | Lacks methylamine group | Limited biological activity |

| Methylamine hydrochloride | Simple amine structure | Primarily acts as a reagent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.